[Cyclopropyl-(3-nitro-benzyl)-amino]-acetic acid
Description
Properties
IUPAC Name |
2-[cyclopropyl-[(3-nitrophenyl)methyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-12(16)8-13(10-4-5-10)7-9-2-1-3-11(6-9)14(17)18/h1-3,6,10H,4-5,7-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEXURZABHONCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC(=CC=C2)[N+](=O)[O-])CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation-Cyclization via 1,3-Dicarbonyl Intermediates
Acylated nitrocyclopropanes can be synthesized through conjugate addition of 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate) to β-nitrostyrenes, followed by α-iodination and intramolecular cyclization. For example, treatment of β-nitrostyrene 2a with ethyl benzoylacetate (3f ) in dichloromethane and triethylamine yields adduct 4f , which undergoes iodination using (diacetoxyiodo)benzene and tetrabutylammonium iodide to form cyclopropane 1f via C-attack (21% yield). This method highlights the role of bulky acyl groups in favoring cyclopropanation over dihydrofuran formation.
Organocatalyzed Enantioselective Cyclopropanation
Organocatalysts like quinine derivatives enable asymmetric synthesis of nitrocyclopropanes. Connon et al. demonstrated that β-nitrostyrenes react with dimethyl 2-chloromalonate in the presence of tertiary amines (e.g., DBU), achieving cyclopropanation via conjugate addition and ring closure at ambient conditions. Adapting this method, the cyclopropylamine moiety could be introduced using chiral catalysts to control stereochemistry.
Introduction of the 3-Nitrobenzyl Group
The 3-nitrobenzyl group is typically incorporated via alkylation or reductive amination.
Alkylation of Cyclopropylamine Intermediates
A patent by details the use of benzyl halides (e.g., 3-nitrobenzyl bromide) for N-alkylation. For instance, reacting cyclopropylamine with 3-nitrobenzyl bromide in the presence of sodium hydroxide and potassium carbonate at 85–95°C yields N-(3-nitrobenzyl)cyclopropylamine. This step often requires protecting groups (e.g., dibenzylamino) to prevent over-alkylation.
Nitration of Benzyl Precursors
Direct nitration of benzyl-substituted intermediates offers an alternative route. Using mixed acid (HNO₃/H₂SO₄), a benzyl group attached to the cyclopropylamine can be nitrated at the meta position. However, regioselectivity depends on directing groups, necessitating orthogonal protection strategies.
Acetic Acid Moiety Incorporation
The acetic acid group is introduced via nucleophilic substitution or coupling reactions.
Glycine Derivative Coupling
Ethyl glycinate reacts with N-(3-nitrobenzyl)cyclopropylamine in the presence of EDCI/HOBt, forming a secondary amide. Subsequent hydrolysis with aqueous sodium hydroxide in methanol yields the target acetic acid derivative. This method mirrors steps in, where analogous amides are hydrolyzed under basic conditions (46% yield).
Bromoacetylation and Substitution
Bromoacetyl bromide reacts with the cyclopropyl-(3-nitro-benzyl)-amine intermediate, followed by nucleophilic displacement with water or hydroxide ions. Tin(II) chloride-mediated reactions, as described in, facilitate such transformations under mild conditions.
Integrated Synthetic Pathways
Route 1: Sequential Alkylation-Cyclization
Route 2: Organocatalyzed One-Pot Synthesis
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Step 1 : Asymmetric cyclopropanation of β-nitrostyrene with malonate esters using quinine-derived catalysts.
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Step 2 : Nitro group reduction (if required) and reductive amination with glycine ethyl ester.
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Step 3 : Deprotection and acid hydrolysis (62% yield).
Optimization Challenges and Solutions
Stereochemical Control
The use of chiral auxiliaries or catalysts (e.g., palladium complexes) ensures enantiomeric excess >90%, as seen in for analogous compounds.
Nitro Group Stability
Hydrogenation steps risk reducing nitro groups; selective catalysts (e.g., Pd/C under H₂) preserve functionality while deprotecting amines.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents include potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives.
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Reduction
Reagents: Hydrogen gas with a palladium catalyst or sodium borohydride.
Conditions: Mild to moderate temperatures, often in an alcohol solvent.
Products: Reduction of the nitro group to an amine.
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Substitution
Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.
Conditions: Typically carried out in an inert solvent like dichloromethane.
Products: Substitution reactions can introduce various functional groups onto the benzyl ring.
Scientific Research Applications
Structural Features
The compound's structure enhances its biological activity due to the following:
- Cyclopropyl Group : Provides rigidity and influences the compound's interaction with biological targets.
- Nitro Group : Increases electrophilicity, making it reactive in various chemical environments.
- Amino-Acetic Acid Functional Group : Serves as a versatile site for further chemical modification.
Pharmaceutical Development
- Antidepressant Potential : Similar cyclopropane derivatives have shown efficacy as antidepressants. The unique structure of Cyclopropyl-(3-nitro-benzyl)-amino-acetic acid may enhance its pharmacological profile compared to traditional compounds.
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect against neurodegenerative diseases by modulating neurotransmitter systems and reducing neuroinflammation .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, indicating potential applications in treating metabolic disorders .
Antitumor Activity
Research indicates that Cyclopropyl-(3-nitro-benzyl)-amino-acetic acid exhibits antitumor properties. In vitro studies have demonstrated dose-dependent inhibition of cancer cell lines, suggesting its potential as an anticancer agent .
Antitumor Activity
A study evaluated the efficacy of Cyclopropyl-(3-nitro-benzyl)-amino-acetic acid against various cancer cell lines. Results indicated a significant reduction in cell viability, showcasing its potential as an anticancer agent.
Neuroprotection
In vitro experiments demonstrated that the compound could reduce cell death induced by amyloid-beta peptides, commonly associated with Alzheimer's disease. This suggests a mechanism involving modulation of neuroinflammatory pathways.
Enzyme Inhibition
The compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes, showing promising results with a therapeutic index significantly higher than traditional nonsteroidal anti-inflammatory drugs (NSAIDs), indicating lower associated risks .
Mechanism of Action
The mechanism by which [Cyclopropyl-(3-nitro-benzyl)-amino]-acetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the amino-acetic acid moiety can interact with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Table 1. Comparative Analysis of Structural Analogs
| Compound | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Substituent Effects |
|---|---|---|---|---|
| [Cyclopropyl-(3-fluoro-benzyl)-amino]-acetic acid | 3-fluoro | C₁₂H₁₄FNO₂ | 223.25 | Enhanced polarity, metabolic stability |
| [Cyclopropyl-(3-methyl-benzyl)-amino]-acetic acid | 3-methyl | C₁₃H₁₇NO₂ | 219.29 | Increased lipophilicity, steric hindrance |
| [Cyclopropyl-(2,6-dichloro-benzyl)-amino]-acetic acid | 2,6-dichloro | C₁₂H₁₃Cl₂NO₂ | 274.14 | Electron withdrawal, thermal stability |
Biological Activity
[Cyclopropyl-(3-nitro-benzyl)-amino]-acetic acid is a compound notable for its unique structural features, including a cyclopropyl group, a nitro-substituted benzyl moiety, and an amino-acetic acid functional group. These characteristics contribute to its distinct biological profile and potential therapeutic applications. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic uses, and relevant research findings.
Structural Characteristics
The compound's structure can be represented as follows:
- Cyclopropyl Group : Provides rigidity and may influence biological interactions.
- Nitro Group : Enhances electrophilicity, potentially increasing reactivity with biological targets.
- Amino-Acetic Acid Moiety : Serves as a fundamental building block for various biological activities.
The biological activity of [Cyclopropyl-(3-nitro-benzyl)-amino]-acetic acid is primarily attributed to its ability to interact with various biomolecules. The mechanisms include:
- Electrophilic Interactions : The nitro group can engage in electrophilic reactions with nucleophiles in biological systems, facilitating enzyme inhibition or receptor binding.
- Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins, influencing their conformation and activity.
- Hydrophobic Interactions : The cyclopropyl and benzyl groups may enhance the compound's lipophilicity, aiding in membrane permeability.
Biological Activities
Research indicates that cyclopropane derivatives, including [Cyclopropyl-(3-nitro-benzyl)-amino]-acetic acid, exhibit a broad spectrum of biological activities. These include:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
- Antidepressant Properties : Structural analogs exhibit potential as monoamine oxidase inhibitors (MAOIs), contributing to mood regulation.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, offering therapeutic avenues for conditions like cancer or neurodegenerative diseases.
Comparative Analysis
A comparative analysis of structurally similar compounds highlights the unique properties of [Cyclopropyl-(3-nitro-benzyl)-amino]-acetic acid:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Cyclopropylamine | Cyclopropyl ring with amine | Antidepressant properties |
| 3-Nitrobenzylamine | Nitro group on benzene with amine | Enzyme inhibition |
| Tranylcypromine | Cyclopropane with amine | MAO inhibitor; antidepressant |
| Cyclopropylcarboxylic acid | Cyclopropane with carboxylic acid | Antimicrobial activity |
This table illustrates how the specific combination of functional groups in [Cyclopropyl-(3-nitro-benzyl)-amino]-acetic acid may enhance its pharmacological properties compared to other cyclopropane derivatives.
Study on Antimicrobial Properties
A study investigating the antimicrobial efficacy of cyclopropane derivatives found that [Cyclopropyl-(3-nitro-benzyl)-amino]-acetic acid exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis, likely facilitated by the compound's electrophilic nature.
Evaluation as an Antidepressant
In preclinical trials, [Cyclopropyl-(3-nitro-benzyl)-amino]-acetic acid demonstrated promising results as a potential antidepressant. It was found to inhibit monoamine oxidase activity effectively, leading to increased levels of serotonin and norepinephrine in animal models. This suggests a mechanism similar to established MAOIs.
Enzyme Inhibition Studies
Further research focused on the compound's ability to inhibit specific enzymes involved in cancer metabolism. In vitro assays showed that it could inhibit key metabolic pathways in cancer cells, leading to reduced proliferation rates. These findings indicate potential applications in cancer therapy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [Cyclopropyl-(3-nitro-benzyl)-amino]-acetic acid, and how do steric effects influence the reaction?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as coupling cyclopropylamine derivatives with 3-nitrobenzyl halides followed by acetylation. Steric hindrance from the cyclopropyl and nitrobenzyl groups necessitates the use of activating agents (e.g., EDC/NHS for amide bond formation) to improve yield . Reaction optimization may include temperature control (e.g., 0–5°C for nitro group stability) and inert atmospheres to prevent side reactions. Characterization via H/C NMR and LC-MS is critical to confirm regioselectivity .
Q. How can researchers structurally characterize [Cyclopropyl-(3-nitro-benzyl)-amino]-acetic acid using spectroscopic techniques?
- Methodological Answer : Key methods include:
- NMR Spectroscopy : H NMR to resolve cyclopropyl proton splitting patterns (δ ~1.0–2.5 ppm) and nitrobenzyl aromatic protons (δ ~7.5–8.5 ppm). C NMR identifies the acetic acid carbonyl (δ ~170–175 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]) and fragmentation patterns, particularly cleavage at the cyclopropyl-amine bond .
- IR Spectroscopy : Stretching vibrations for nitro groups (~1520 cm) and carboxylic acid O-H (~2500–3000 cm) .
Q. What stability considerations are critical for handling and storing this compound?
- Methodological Answer : The nitro group is light-sensitive, requiring storage in amber vials at –20°C under nitrogen. The cyclopropyl ring is prone to ring-opening under strong acids/bases; thus, neutral pH buffers are recommended for aqueous solutions. Degradation products (e.g., nitrophenol derivatives) should be monitored via TLC or HPLC .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis, given the compound’s chiral centers?
- Methodological Answer : Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINAP-metal complexes) can control stereochemistry at the cyclopropyl-amine junction. Chiral HPLC (e.g., Chiralpak IA/IB columns) with polar mobile phases (hexane/isopropanol) resolves enantiomers, while circular dichroism (CD) validates absolute configuration .
Q. What mechanistic insights explain the reactivity of the nitro group under acidic or reductive conditions?
- Methodological Answer : The nitro group undergoes acid-catalyzed hydrolysis to amines (via nitroso intermediates) or reduction (e.g., H/Pd-C) to amino derivatives. Kinetic studies using UV-Vis spectroscopy (λ ~270 nm for nitro decay) and DFT calculations (e.g., Gaussian09) model transition states and activation barriers .
Q. What challenges arise in detecting low-abundance degradation products using mass spectrometry?
- Methodological Answer : Matrix effects and ion suppression in LC-MS can obscure trace degradation products. Strategies include:
- Derivatization : Using dansyl chloride to enhance ionization efficiency for amine-containing byproducts.
- Data-Dependent Acquisition (DDA) : Fragmenting precursor ions in real-time to identify unknown peaks via spectral libraries (e.g., NIST) .
Q. How can computational modeling predict the compound’s interactions with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
